molecular formula C13H15NO5 B2572407 Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate CAS No. 329746-12-5

Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate

Cat. No. B2572407
CAS RN: 329746-12-5
M. Wt: 265.265
InChI Key: YRAVCJPLIKQACT-UHFFFAOYSA-N
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Description

The compound “Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and an alcohol. They are characterized by the presence of a carbonyl group adjacent to an ether group.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a carboxylic acid with an alcohol in the presence of a catalyst (usually an acid) to produce the ester . The specific reactants would depend on the exact structure of the desired product.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an ester functional group (a carbonyl group adjacent to an ether group). It also appears to contain a nitrophenyl group, which would add additional complexity to the molecule’s structure .


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of this class of compounds. For example, it could be hydrolyzed to produce an alcohol and a carboxylic acid . The presence of the nitrophenyl group could also influence its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Esters generally have pleasant odors and are often found in fragrances and flavorings . The nitrophenyl group could contribute to color in the compound.

Scientific Research Applications

Asymmetric Reduction

Ethyl 3-aryl-3-oxopropanoates, including derivatives with 4-nitrophenyl, were enantioselectively reduced to (S)-alcohols using the fungus Rhizopus arrhizus, demonstrating a bio-catalytic approach for producing enantiomerically pure compounds. This method was particularly effective for the 3-nitrophenyl ester, showcasing the utility in asymmetric synthesis and the potential for pharmaceutical applications (Salvi & Chattopadhyay, 2006).

Polymorphic Characterization

A study on polymorphism of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride highlights the challenges in analytical and physical characterization of pharmaceutical compounds. This research contributes to understanding the physical properties of drugs, which is crucial for their development and formulation (Vogt et al., 2013).

Organophosphorus Compounds Synthesis

In the synthesis of organophosphorus compounds, unsubstituted and monosubstituted 3-oxo esters, including ethyl 2,2-dimethyl 3-oxo-butanoate, have been utilized to produce 3H-1,2-dithiole-3-thiones with nearly quantitative yields. This demonstrates the compound's versatility in synthesizing organophosphorus derivatives, which have applications ranging from agriculture to medicinal chemistry (Pedersen & Lawesson, 1974).

Cooperative Motion in Polymers

Research into azo polymers incorporating nitrophenyl groups has explored the cooperative motion of polar side groups in amorphous polymers. This work contributes to the field of material science, especially in the development of optical storage materials and the understanding of polymer dynamics (Meng et al., 1996).

Photoassisted Fenton Reaction

The photoassisted Fenton reaction has been employed for the complete oxidation of organic compounds, demonstrating the potential of ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate derivatives for environmental remediation. This study emphasizes the compound's role in advanced oxidation processes, offering a method for the degradation of pollutants (Pignatello & Sun, 1995).

Future Directions

Future research on this compound could involve exploring its potential uses, based on its structure and reactivity. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-4-19-12(16)13(2,3)11(15)9-5-7-10(8-6-9)14(17)18/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAVCJPLIKQACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate

CAS RN

329746-12-5
Record name ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate
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